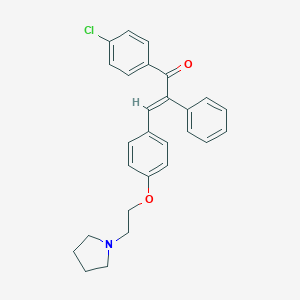
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one, also known as ABP or 4-Br-APB, is a chemical compound that belongs to the class of phenylpropenamines. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. ABP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
作用机制
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand of mGluR5. This compound binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the affinity and efficacy of glutamate. This results in the activation of downstream signaling pathways that regulate neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain, which can affect behavior, cognition, and mood. This compound also increases the expression of neurotrophic factors such as BDNF and promotes the survival and growth of neurons. However, the precise mechanisms underlying these effects are still not fully understood.
实验室实验的优点和局限性
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations as well, such as its potential toxicity and off-target effects. It is important to use appropriate controls and experimental designs to minimize these confounding factors.
未来方向
There are several future directions for research on 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and mGluR5. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various diseases and the identification of novel targets for drug discovery. Additionally, the use of this compound and other mGluR5 modulators in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as addiction and depression.
合成方法
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from 4-bromoacetophenone and 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2-aminophenylamine, which is then coupled with 4-bromoacetophenone under basic conditions to yield this compound. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been widely used as a research tool to investigate the function and pharmacology of mGluR5. It has been shown to modulate the activity of mGluR5 in various brain regions, including the striatum, hippocampus, and cortex. This compound has been used to study the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C15H12BrNO |
|---|---|
分子量 |
302.16 g/mol |
IUPAC 名称 |
(E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2/b10-7+ |
InChI 键 |
NMOXITNREZLEOS-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)N |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)
